molecular formula C10H16O2 B8628506 4-Hydroxy-5-pentylcyclopent-2-en-1-one CAS No. 78986-03-5

4-Hydroxy-5-pentylcyclopent-2-en-1-one

Cat. No. B8628506
Key on ui cas rn: 78986-03-5
M. Wt: 168.23 g/mol
InChI Key: PJVOCKSLNHMZQP-UHFFFAOYSA-N
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Patent
US04729953

Procedure details

Into a flask equipped with a stirrer and a thermometer, dl-3-hydroxy-2-n-pentyl-4-cyclopentenone (16.8 g), p-toluenesulfonic acid (0.1 g) and acetic anhydride (33.6 g) were charged, and the resultant mixture was stirred at 100° C. for 2 hours. After completion of the reaction, acetic anhydride was removed under reduced pressure, and the residue was extracted with toluene. The toluene layer was washed with 1% sodium bicarbonate solution and water. Toluene was removed from the toluene layer to give dl-3-acetoxy-2-n-pentyl-4-cyclopentenone (19.5 g). Yield, 93%. B.P., 105°-110° C./0.2-0.5 mmHg.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:13](OC(=O)C)(=[O:15])[CH3:14]>C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:13]([O:7][CH:4]1[CH:5]=[CH:6][C:2](=[O:1])[CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
OC1C(C(C=C1)=O)CCCCC
Name
Quantity
33.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with toluene
WASH
Type
WASH
Details
The toluene layer was washed with 1% sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
Toluene was removed from the toluene layer

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C(C(C=C1)=O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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